Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate

Description

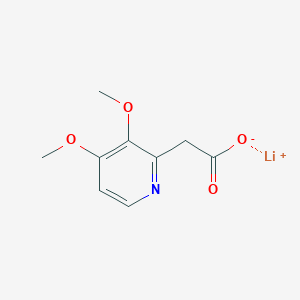

Lithium 2-(3,4-dimethoxypyridin-2-yl)acetate is a lithium-coordinated organic salt featuring a pyridine ring substituted with methoxy groups at the 3- and 4-positions and an acetate moiety at the 2-position. The methoxy substituents likely enhance solubility in polar solvents and influence electronic properties compared to unsubstituted derivatives .

Properties

IUPAC Name |

lithium;2-(3,4-dimethoxypyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4.Li/c1-13-7-3-4-10-6(5-8(11)12)9(7)14-2;/h3-4H,5H2,1-2H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYGVSCPXAIDKJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=C(C(=NC=C1)CC(=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10LiNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate typically involves the reaction of 2-(3,4-dimethoxypyridin-2-yl)acetic acid with a lithium base such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 2-(3,4-dihydroxypyridin-2-yl)acetic acid.

Reduction: Formation of 2-(3,4-dimethoxypiperidin-2-yl)acetate.

Substitution: Formation of 2-(3,4-diaminopyridin-2-yl)acetate or 2-(3,4-dithiopyridin-2-yl)acetate.

Scientific Research Applications

Chemistry:

- Used as a precursor in the synthesis of more complex organic molecules.

- Employed in studies involving lithium salts and their reactivity.

Biology:

- Investigated for its potential biological activity due to the presence of the pyridine ring, which is a common pharmacophore in many bioactive compounds.

Medicine:

- Potential applications in drug development, particularly in the design of new therapeutic agents targeting neurological pathways.

Industry:

Mechanism of Action

The mechanism of action of Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate is not well-documented. it is likely to interact with molecular targets similar to other lithium salts, such as enzymes and receptors involved in neurological pathways. The presence of the pyridine ring may also allow it to interact with nucleic acids and proteins, influencing their function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with Lithium 2-(3,4-dimethoxypyridin-2-yl)acetate but differ in heterocyclic cores, substituents, or physicochemical properties. A detailed comparison is presented below:

Lithium 2-(Pyrimidin-4-yl)acetate

- Structure : Pyrimidine ring with acetate at the 4-position.

- Molecular Formula : C₆H₅LiN₂O₂.

- Key Properties: Solubility: Requires heating (37°C) and sonication for dissolution in polar solvents like DMSO or ethanol . Stability: Stock solutions stored at -80°C retain integrity for 6 months .

- Applications : Used in research settings for small-molecule crystallography (via SHELX software) and drug discovery .

Lithium 2-(Quinolin-2-yl)acetate

- Structure: Quinoline ring system with acetate at the 2-position.

- Molecular Formula: C₁₁H₈LiNO₂ (MW: 193.13 g/mol).

- Key Properties :

- Applications: Potential use in battery technology due to lithium’s role in ion conduction .

Lithium 2-(Pyridazin-4-yl)acetate

- Structure : Pyridazine ring with acetate at the 4-position.

- Molecular Formula : C₆H₆N₂O₂.

- Key Properties :

- Applications : Investigated for bioactivity in medicinal chemistry .

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structure : Pyrimidine with thioether and thietane substituents.

- Synthesis : Reacts ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate with 2-chloromethylthiirane .

- Key Differences : Ethyl ester group and sulfur-containing substituents confer higher lipophilicity compared to lithium salts .

Structural and Functional Comparison Table

Key Research Findings and Implications

Solubility Trends: Methoxy groups in the target compound likely improve aqueous solubility compared to sulfur-containing analogs (e.g., thioethers in ). However, quinoline derivatives exhibit lower solubility due to aromatic bulk .

Synthetic Routes : Similar to pyrimidine acetates, the target compound may be synthesized via nucleophilic substitution of chloroacetic acid derivatives with heterocyclic precursors .

Safety Profiles : Lithium salts generally require careful handling, but methoxy groups may reduce toxicity compared to halogenated analogs (e.g., 6-fluoropyridin-2-yl derivatives in ).

Biological Activity

Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate is a compound of interest due to its potential biological activity, particularly in the context of neurological applications. This article explores its synthesis, biological mechanisms, and relevant case studies that elucidate its effects.

Synthesis and Properties

This compound is synthesized through the reaction of 2-(3,4-dimethoxypyridin-2-yl)acetic acid with lithium hydroxide or lithium carbonate in organic solvents like methanol or ethanol under reflux conditions. The presence of methoxy groups at the 3 and 4 positions of the pyridine ring is significant, as these modifications can influence both the reactivity and biological activity of the compound.

The precise mechanism of action for this compound is not fully characterized. However, it is hypothesized to interact with various molecular targets akin to other lithium salts. These interactions may involve:

- Enzymatic Modulation : Lithium compounds are known to influence enzymes involved in phosphoinositide signaling pathways.

- Neurotransmitter Systems : Potential effects on serotonin and dopamine pathways could position this compound as a candidate for mood disorder treatments.

- Nucleic Acid Interaction : The pyridine structure may facilitate interactions with nucleic acids and proteins, impacting their functionality.

Neuroprotective Effects

Research into lithium compounds has highlighted their neuroprotective properties. For instance, lithium has been shown to promote neuronal survival in models of neurodegeneration, potentially through mechanisms such as:

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : This inhibition can lead to increased levels of neuroprotective factors.

- Reduction of Oxidative Stress : Lithium's ability to modulate reactive oxygen species (ROS) levels may contribute to its protective effects against neuronal damage .

Case Studies

-

Neuroprotection in Parkinson's Disease Models :

A study demonstrated that lithium compounds could mitigate dopaminergic neuron degeneration induced by toxins like 6-hydroxydopamine (6-OHDA). The results indicated that treatment with lithium derivatives led to reduced apoptosis in neuronal cells . -

Antidepressant-like Effects :

In animal models, lithium has been observed to produce antidepressant-like effects, suggesting that this compound might share similar properties. The compound's interaction with neurotransmitter systems could be a key factor in this activity .

Comparative Analysis with Related Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Lithium;2-(3,4-dihydroxypyridin-2-yl)acetate | Hydroxyl groups instead of methoxy | Antioxidant properties |

| Lithium;2-(3,4-diaminopyridin-2-yl)acetate | Amino groups present | Enhanced neuroprotective effects |

| Lithium;2-(3,4-dithiopyridin-2-yl)acetate | Thiol groups present | Potential for increased reactivity |

The unique methoxy substitutions on this compound may confer distinct biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.